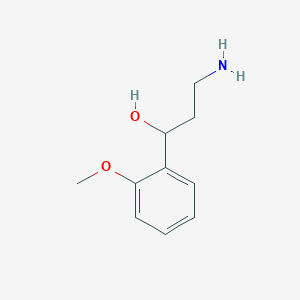
3-Amino-1-(2-methoxyphenyl)propan-1-ol
Descripción general
Descripción
3-Amino-1-(2-methoxyphenyl)propan-1-ol is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Amino-1-(2-methoxyphenyl)propan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, and applications of this compound, focusing on its pharmacological effects, including antioxidant, antibacterial, and anticancer activities.
Chemical Structure and Synthesis
The molecular formula of this compound can be represented as C10H15NO2. The compound features an amino group, a methoxy-substituted phenyl ring, and a propanol moiety. Various synthetic routes have been developed to obtain this compound, often involving the reaction of appropriate aryl halides with aminoalcohols or using Mannich-type reactions.
Antioxidant Activity
Research indicates that derivatives of this compound exhibit significant antioxidant properties. For instance, compounds synthesized from this scaffold have shown DPPH radical scavenging activity comparable to ascorbic acid, suggesting potential use in oxidative stress-related conditions .
Antibacterial Activity
The antibacterial efficacy of 3-amino derivatives has been evaluated against various bacterial strains. Studies have reported that compounds derived from this structure exhibit activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent antibacterial properties.
Anticancer Activity
In vitro studies have demonstrated the cytotoxic effects of this compound derivatives on cancer cell lines such as U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer). The compounds were found to be more effective against U-87 cells, showcasing their potential as anticancer agents.
Case Studies
Several studies have investigated the biological activities of compounds related to this compound:
- Antioxidant Properties : A study highlighted the antioxidant activity of a series of derivatives that included the methoxyphenyl group, showing enhanced radical scavenging capabilities compared to standard antioxidants .
- Antimicrobial Efficacy : Another research focused on the synthesis and evaluation of various aminopropanol derivatives, revealing their effectiveness against multiple bacterial strains with promising MIC values .
- Cytotoxicity Against Cancer Cells : A comprehensive analysis was conducted on the anticancer properties of these compounds, indicating significant cytotoxicity in specific cancer cell lines while maintaining lower toxicity in normal cells .
Propiedades
IUPAC Name |
3-amino-1-(2-methoxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-13-10-5-3-2-4-8(10)9(12)6-7-11/h2-5,9,12H,6-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEOHFGQMAYWDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













